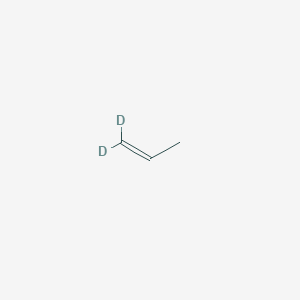

丙烯-1,1-D2

概述

描述

Synthesis Analysis

Synthesis of Propene-1,1-D2 involves several chemical reactions where isotopically labeled compounds are prepared through specific synthetic pathways. For example, the thermal isomerizations of cyclopropane derivatives lead to isotopically labeled propenes, showcasing one method of synthesis (Baldwin, Day, & Singer, 2005). Another study reveals the reaction dynamics of 1-propynyl radicals with hydrocarbons, offering insights into the formation of complex organic structures, including deuterated variants (Thomas et al., 2019).

Molecular Structure Analysis

The molecular structure of Propene-1,1-D2 has been elucidated through various spectroscopic methods. Research on propylene and its isotopic variants provides accurate molecular structures, essential for understanding the chemical behavior of Propene-1,1-D2. Studies have detailed the bond lengths and angles critical to predicting the reactivity and stability of the molecule (Lide & Christensen, 1961).

Chemical Reactions and Properties

Propene-1,1-D2's chemical reactions are pivotal for synthesizing various organic compounds. For instance, the reaction of D1-ethynyl radical with propylene under single collision conditions elucidates the formation of acyclic and cyclic C5H6 isomers, highlighting the molecule's reactivity and potential pathways in interstellar chemistry (Goettl et al., 2022). Additionally, propene serves as a linchpin for the synthesis of polyenes, demonstrating its utility in organic synthesis (Trost & Gholami, 2018).

Physical Properties Analysis

The physical properties of Propene-1,1-D2, such as boiling point, melting point, and solubility, are influenced by its molecular structure. While specific studies on Propene-1,1-D2's physical properties are not directly mentioned, research on propylene and related compounds provides a basis for understanding its behavior under different conditions.

Chemical Properties Analysis

Propene-1,1-D2's chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for its applications in research. The study of propene epoxidation with H2 and O2 on Au nanoparticles supported on TS-1 provides insights into size-dependent activity and active sites, relevant to understanding Propene-1,1-D2's catalytic behavior (Feng et al., 2014).

科学研究应用

荧光显微镜应用:Jacobson 等人 (1996) 合成了一种荧光染料 1,1-二氰基-2-[6-(二甲氨基)萘-2-基]丙烯,它表现出溶剂极性和粘度相关的旋转弛豫。这种染料的发射对于可见荧光显微镜特别有用,显示出在细胞和组织成像应用中的潜力 (Jacobson et al., 1996).

催化和化学反应:

- Loffler 等人 (1997) 观察到厌氧菌将 1,2-二氯丙烷转化为丙烯,表明其在生物修复过程中的潜力 (Loffler et al., 1997).

- Ren 等人 (2014) 讨论了使用单质化钨 (WC) 作为选择性脱氧催化剂,显示了其在将 C3 含氧物转化为丙烯中的有效性 (Ren et al., 2014).

丙烯的生产和改性:

- Grant 等人 (2016) 探索了使用氮化硼作为催化剂从丙烷中选择性生产丙烯,突出了其高选择性和效率 (Grant et al., 2016).

- Mlinar 等人 (2014) 证明了含 Ni2+ 的金属有机骨架对丙烯低聚的有效性,表明它们在合成用于工业应用的线性丙烯低聚物中的潜力 (Mlinar et al., 2014).

环境和能源应用:

- Bridier 等人 (2010) 研究了丙炔气相氢化为丙烯,为设计用于工业过程的选择性催化剂提供了见解 (Bridier et al., 2010).

- Burke 等人 (2014) 对丙烯氧化进行了实验和建模研究,这对于了解液化石油气 (LPG) 的燃烧特性非常重要 (Burke et al., 2014).

安全和危害

While specific safety and hazard information for Propene-1,1-D2 is not available, general safety measures for handling similar substances include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

1,1-dideuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propene-1,1-D2 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is propene-1,1-D2 used in studying the reaction between propene and OH radicals?

A1: Propene-1,1-D2, along with other deuterated propene isotopes, helps scientists understand the mechanism and rate of hydrogen abstraction by OH radicals. [, ] By substituting specific hydrogen atoms with deuterium, researchers can observe kinetic isotope effects. These effects provide valuable insights into the reaction pathways and which hydrogen atoms are preferentially abstracted by the OH radical.

Q2: What were the key findings regarding the branching ratios of the propene + OH reaction when using propene-1,1-D2?

A2: The research using propene-1,1-D2 and other isotopes confirmed that the allylic hydrogen abstraction in propene is the dominant reaction pathway with OH radicals. [, ] This means the hydrogen atom on the carbon adjacent to the double bond is most likely to be abstracted. The studies also provided quantitative data on the rate coefficients for each specific hydrogen abstraction pathway, including the abstraction of the deuterium atoms in propene-1,1-D2, allowing for a comprehensive understanding of the reaction kinetics across a temperature range.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)